![molecular formula C6H4BrN3O B598859 3-溴吡唑并[1,5-a]嘧啶-5(4H)-酮 CAS No. 1198569-35-5](/img/structure/B598859.png)

3-溴吡唑并[1,5-a]嘧啶-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

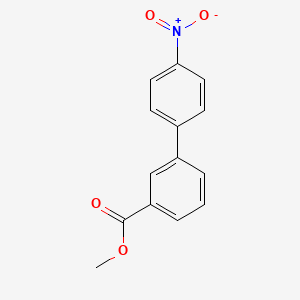

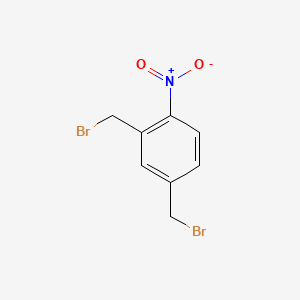

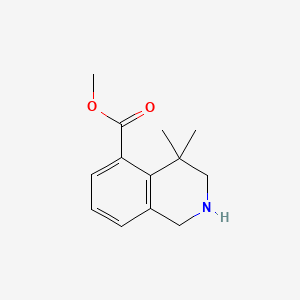

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound with the CAS Number: 1198569-35-5 . It has a molecular weight of 214.02 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one .

Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis

The molecular structure of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is characterized by an “amino–nitro–amino” arrangement . This arrangement is similar to that of TATB .Chemical Reactions Analysis

The chemical reactions involving 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one include the Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .Physical And Chemical Properties Analysis

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a solid at room temperature . It exhibits excellent thermal stability with a thermal decomposition temperature (TD) of 325 °C .科学研究应用

Preparation of C-3 Aminated Pyrazolo[1,5-a]pyrimidines

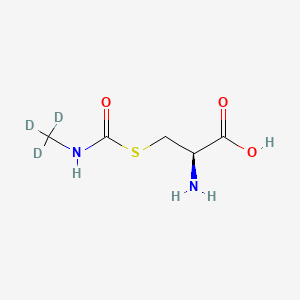

An efficient method for preparing C-3 aminated pyrazolo[1,5-a]pyrimidines was developed . This method involved treating 3-bromopyrazolo[1,5-a]pyrimidine with a wide range of 1° or 2° alkylamines . The resulting C-3 aminated products were obtained in good to excellent isolated yields .

Synthesis of Anticancer Heterocycles

The C-3 aminated pyrazolo[1,5-a]pyrimidines are key intermediates for preparing 3,6-di-amino-substituted anticancer heterocycles . This method is simple and efficient, and avoids drawbacks associated with alternative methods .

Compatibility with Click-Type Applications

A pegylated azide was also coupled in good yield, demonstrating the compatibility of this methodology for potential click-type applications .

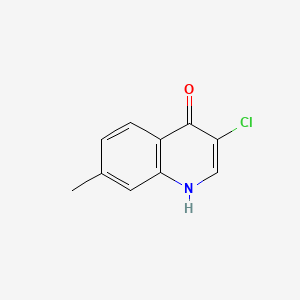

Synthesis of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate

6-Bromopyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate was synthesized by reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde . The rate of reactions were found to be influenced on the strength of bases .

Biological Evaluation as CDKs Inhibitor

The compound 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate was tested for in vitro biological activity as CDKs inhibitor . It showed better IC50 values for CDK4 and CDK6 than roscovitine , indicating that the synthesized compound is a selective inhibitor or acceptor for abnormal cancer cell line (CDKs) .

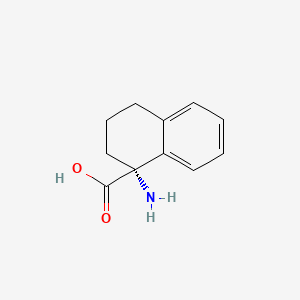

Synthesis of Ethyl 4-(4-Substituted Phenyl)-6-Methyl-2-(Piperazin-1-Yl)Pyrimidine-5-Carboxylate

Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate was synthesized by treating 3-bromopyrazolo[1,5-a]pyrimidine with piperazine .

安全和危害

未来方向

The future directions for the research and application of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one could involve its use in the synthesis of biologically active molecules and natural products . The Suzuki–Miyaura cross-coupling reaction, in particular, represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .

属性

IUPAC Name |

3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAOMHWFUFZVNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670667 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | |

CAS RN |

1198569-35-5 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598786.png)

![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)